Lymph Node vs. Liver Targeting Ratio: 113-O12B vs. ALC-0315
113-O12B demonstrates a fundamentally different organ tropism compared to the widely used clinical comparator ALC-0315. Quantitative biodistribution analysis reveals that 113-O12B achieves a lymph node (LN) to liver targeting ratio of 3:1, whereas ALC-0315 exhibits an inverse ratio of 1:4 [1]. This indicates that 113-O12B LNPs preferentially accumulate in the target immunological organ, while ALC-0315 LNPs predominantly accumulate in the liver.
| Evidence Dimension | Lymph Node to Liver mRNA Expression Ratio |
|---|---|
| Target Compound Data | 3:1 (Lymph Node : Liver) |
| Comparator Or Baseline | ALC-0315: 1:4 (Lymph Node : Liver) |
| Quantified Difference | >10-fold shift in tropism ratio |
| Conditions | mRNA-LNP formulations administered in mice; biodistribution assessed via luminescence or mRNA quantification |
Why This Matters
This >10-fold shift in organ tropism directly impacts therapeutic index: it enhances on-target immune priming in lymph nodes while reducing potential hepatotoxicity and off-target hepatic expression, a key selection criterion for mRNA vaccine development.
- [1] The Paper. “疫”苗两用,徐巧兵团队开发出淋巴结靶向的LNP-mRNA癌症疫苗. The Paper (2022). View Source
